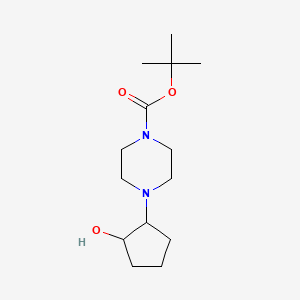

Tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate is an organic compound also known as Boc-piperazine hydroxide. Its structure contains an N-tert-butoxycarbonyl (Boc) protecting group and a 2-hydroxycyclopentyl substituent. This compound is a colorless to light yellow crystal or powder with good solubility. It is stable at room temperature but will gradually turn yellow and decompose when exposed to air in the dark .

Méthodes De Préparation

Tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate can be synthesized through various methods. The commonly used preparation method involves the reaction of 1-hydroxy-4-(2-hydroxycyclopentyl)piperazine with tert-butyl chloroformate (BOC-ON) under alkaline conditions. The specific reaction conditions can be adjusted according to experimental requirements .

Analyse Des Réactions Chimiques

Tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents.

Substitution: Substitution reactions can occur, especially at the piperazine ring. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents.

Applications De Recherche Scientifique

Tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate is mainly used in chemical research and organic synthesis. It serves as a Boc protecting group to protect the amino group and prevent unnecessary reactions. Additionally, it is an important intermediate in the synthesis of natural products, drugs, and other organic compounds .

Mécanisme D'action

The mechanism of action of Tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate involves its role as a protecting group in organic synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparaison Avec Des Composés Similaires

Tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

- 1-Boc-4-(2-hydroxyethyl)piperazine

- 1-Boc-4-(2-chloroethyl)piperazine

- 1-Boc-4-(2-formylphenyl)piperazine These compounds share the Boc protecting group but differ in their substituents, leading to variations in their chemical properties and applications .

Activité Biologique

Tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate (TBHCP) is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores the biological activity of TBHCP, summarizing relevant research findings, case studies, and synthesis methods.

Chemical Structure and Properties

TBHCP has the molecular formula C13H23N2O3 and features a piperazine ring substituted with a tert-butyl group and a hydroxycyclopentyl moiety. The structure can be represented as follows:

The biological activity of TBHCP primarily stems from its interaction with neurotransmitter systems, particularly those involved in cognitive functions. Research indicates that compounds with similar structures can act as inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the breakdown of neurotransmitters like acetylcholine.

Key Mechanisms:

- Acetylcholinesterase Inhibition : Compounds similar to TBHCP have shown significant inhibition of AChE, leading to increased levels of acetylcholine in synaptic clefts, which may enhance cognitive functions.

- Neuroprotective Effects : Some studies suggest that TBHCP may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells, potentially through modulation of pro-inflammatory cytokines.

Research Findings

A variety of studies have assessed the biological activity of TBHCP and related compounds. Below are summarized findings from notable research:

| Study | Findings |

|---|---|

| In vitro studies | TBHCP demonstrated moderate inhibition of AChE with an IC50 value comparable to known inhibitors. This suggests potential use in treating cognitive decline associated with neurodegenerative diseases. |

| In vivo studies | Animal models treated with TBHCP showed improved memory retention in behavioral tests, indicating its potential as a cognitive enhancer. |

| Cell culture assays | TBHCP exhibited protective effects against oxidative stress-induced cell death in neuronal cell lines, suggesting a mechanism for neuroprotection. |

Case Studies

-

Cognitive Enhancement in Animal Models :

- A study involving mice administered TBHCP showed significant improvements in learning and memory tasks compared to control groups. The results indicated that TBHCP may enhance synaptic plasticity through cholinergic modulation.

-

Neuroprotection Against Amyloid Beta Toxicity :

- In vitro experiments revealed that TBHCP could reduce cell death induced by amyloid beta peptides, which are implicated in Alzheimer's disease pathology. The compound's ability to lower levels of pro-inflammatory cytokines such as TNF-α was noted.

Synthesis Methods

The synthesis of TBHCP typically involves the nucleophilic substitution reaction where tert-butyl bromoacetate reacts with a Boc-protected piperazine derivative under basic conditions. This method has been optimized for yield and purity, achieving a synthesis efficiency of approximately 79%.

General Synthesis Steps:

- Dissolve tert-butyl bromoacetate in anhydrous THF.

- Add Boc-protected piperazine and triethylamine.

- Stir the mixture at 60 °C overnight.

- Purify the product via column chromatography.

Propriétés

IUPAC Name |

tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16-9-7-15(8-10-16)11-5-4-6-12(11)17/h11-12,17H,4-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLBIHRARSYBIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2CCCC2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.